molecular formula C15H10Cl3FO B1327909 3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone CAS No. 898751-32-1

3-(3-Chloro-5-fluorophenyl)-2',5'-dichloropropiophenone

Cat. No.: B1327909
CAS No.: 898751-32-1
M. Wt: 331.6 g/mol
InChI Key: PWKMVQMYIXFOLI-UHFFFAOYSA-N
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Description

3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone is a chemical compound that belongs to the class of organic compounds known as phenylpropanoids. This compound is characterized by the presence of a propiophenone backbone substituted with chloro and fluoro groups on the phenyl ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Mechanism of Action

Target of Action

The primary target of the compound “3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone” is currently unknown. The compound shares structural similarities with other chloro-fluorophenyl compounds, which have been found to interact with various targets such as Carbonic anhydrase 2 . .

Biochemical Pathways

Without specific studies on “3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone”, it’s challenging to summarize the affected biochemical pathways and their downstream effects. Other chloro-fluorophenyl compounds have been found to influence various biochemical pathways, but it’s unclear if this compound would have the same effects .

Result of Action

The molecular and cellular effects of “3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone” are currently unknown. Without specific studies on this compound, it’s difficult to describe the potential results of its action .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how “3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone” interacts with its targets. Without specific studies on this compound, it’s challenging to discuss how these factors might influence its action .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-chloro-5-fluorobenzene and 2,5-dichloropropiophenone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and toluene, while catalysts such as palladium or copper may be used to enhance the reaction rate.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced technologies such as automated reactors and in-line purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Halogen atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 3-Chloro-5-fluorophenylboronic acid
  • 3-Chloro-5-fluorophenylacetic acid
  • 3-Chloro-5-fluorophenylpropionaldehyde

Uniqueness

3-(3-Chloro-5-fluorophenyl)-2’,5’-dichloropropiophenone is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(3-chloro-5-fluorophenyl)-1-(2,5-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl3FO/c16-10-2-3-14(18)13(8-10)15(20)4-1-9-5-11(17)7-12(19)6-9/h2-3,5-8H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKMVQMYIXFOLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)CCC2=CC(=CC(=C2)Cl)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10644974
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2,5-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898751-32-1
Record name 3-(3-Chloro-5-fluorophenyl)-1-(2,5-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10644974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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